molecular formula C10H5ClN2 B13671044 8-Chloroisoquinoline-3-carbonitrile

8-Chloroisoquinoline-3-carbonitrile

Cat. No.: B13671044
M. Wt: 188.61 g/mol
InChI Key: OTVALBCWUNEJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloroisoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of isoquinoline with phosphorus oxychloride (POCl3) and subsequent treatment with sodium cyanide (NaCN) under controlled conditions .

Industrial Production Methods: Industrial production methods for 8-Chloroisoquinoline-3-carbonitrile often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Chloroisoquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of bioactive compounds.

    Medicine: Research is ongoing into its potential as a pharmacophore for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 8-Chloroisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of certain enzymes, such as kinases, which play a role in cell signaling pathways. The cyano group at the 3-position and the chloro group at the 8-position contribute to its binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Chloroisoquinoline-8-carbonitrile
  • 8-Hydroxyquinoline
  • Quinoline-3-carbonitrile

Comparison: 8-Chloroisoquinoline-3-carbonitrile is unique due to the specific positioning of the chloro and cyano groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Chloroisoquinoline-3-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, including:

  • Nitration and Chlorination: Isoquinoline derivatives are functionalized via nitration followed by chlorination using agents like phosphorus oxychloride (POCl₃) .
  • Cyano Group Introduction: The carbonitrile group is introduced via nucleophilic substitution or cyanation reactions under controlled pH and temperature .

Key Optimization Factors:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for nitration and chlorination steps .
  • Temperature: Chlorination reactions often require reflux conditions (80–120°C) to achieve >70% yield .
  • Catalysts: Lewis acids like FeCl₃ can accelerate electrophilic substitution reactions .

Example Protocol:

Nitrate isoquinoline at 0–5°C using HNO₃/H₂SO₄.

Chlorinate the intermediate with POCl₃ at 110°C for 6 hours.

Introduce the cyano group via KCN in DMF at 80°C .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Identifies substituent positions (e.g., chloro and cyano groups) via chemical shifts (e.g., δ ~150 ppm for C≡N in ¹³C NMR) .
    • 2D NMR (COSY, HSQC): Resolves complex coupling patterns in aromatic regions .
  • X-ray Crystallography: Confirms molecular geometry and intermolecular interactions (e.g., halogen bonding) .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% for research-grade material) using C18 columns and UV detection at 254 nm .

Best Practices:

  • Cross-validate results with FT-IR (C≡N stretch at ~2200 cm⁻¹) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .

Q. What are the primary biological activities of this compound, and how are they assayed?

Methodological Answer:

  • Anticancer Activity:
    • MTT Assay: Tests cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values typically <10 µM .
    • Kinase Inhibition: Screens for tyrosine kinase inhibition using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial Activity:
    • MIC Testing: Evaluates bacterial/fungal growth inhibition (e.g., Staphylococcus aureus, MIC ~25 µg/mL) .

Key Consideration:

  • Compare activity against structural analogs (e.g., 7-chloro derivatives) to establish substituent effects .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions:
    • Temperature: 2–8°C in airtight containers to prevent hydrolysis of the cyano group .
    • Moisture Control: Use desiccants (e.g., silica gel) and inert atmospheres (N₂/Ar) .
  • Solubility:
    • DMSO/EtOH: Preferred solvents for stock solutions (10 mM), stable for ≤6 months at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Data Triangulation:
    • Cross-reference enzyme inhibition (e.g., kinase assays) with cellular viability data (e.g., apoptosis markers) to confirm mechanism-specific effects .
    • Validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. FRET for enzymatic activity) .
  • Structural Analysis:
    • Compare crystal structures of derivatives to identify steric/electronic factors influencing activity .

Case Study:
Discrepancies in antiproliferative activity may arise from variable cell membrane permeability. Address this by measuring intracellular drug concentrations via LC-MS .

Q. What strategies optimize the structure-activity relationship (SAR) for this compound in kinase inhibition?

Methodological Answer:

  • Substituent Modification:
    • Electron-Withdrawing Groups (EWGs): Introduce nitro or trifluoromethyl groups at position 6 to enhance kinase binding (ΔIC₅₀: 5–10-fold improvement) .
    • Hydrophobic Moieties: Add alkyl chains to position 4 to improve membrane permeability .

Computational Tools:

  • Molecular Docking (AutoDock Vina): Predict binding modes with kinase ATP pockets .
  • QSAR Models: Correlate substituent physicochemical properties (e.g., logP, polar surface area) with activity .

Table 1. SAR of Selected Derivatives

DerivativeSubstituent (Position)IC₅₀ (nM)
A-NO₂ (6)45
B-CF₃ (6)78
C-CH₃ (4)120

Q. What experimental designs are recommended for studying protein-ligand interactions involving this compound?

Methodological Answer:

  • Biophysical Assays:
    • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kₐ, k𝒹) using immobilized proteins .
    • Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔH, ΔS) .
  • Structural Biology:
    • Co-crystallization: Soak ligands into protein crystals (e.g., EGFR kinase) for high-resolution (<2.0 Å) X-ray structures .

Troubleshooting:

  • If crystallization fails, use cryo-EM for single-particle analysis .

Q. How can researchers design derivatives of this compound with enhanced metabolic stability?

Methodological Answer:

  • Metabolic Hotspot Identification:
    • LC-MS/MS Metabolite Profiling: Identify oxidation/hydrolysis sites in liver microsomes .
  • Derivatization Strategies:
    • Deuterium Incorporation: Replace labile hydrogens with deuterium at position 2 to slow CYP450-mediated oxidation .
    • Prodrug Design: Mask the cyano group as a stable ester for improved oral bioavailability .

Validation:

  • Assess stability in human hepatocyte models and compare to parent compound .

Properties

Molecular Formula

C10H5ClN2

Molecular Weight

188.61 g/mol

IUPAC Name

8-chloroisoquinoline-3-carbonitrile

InChI

InChI=1S/C10H5ClN2/c11-10-3-1-2-7-4-8(5-12)13-6-9(7)10/h1-4,6H

InChI Key

OTVALBCWUNEJAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.